molecular formula C8H10Cl2N2O2 B142771 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride CAS No. 143016-67-5

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride

Cat. No. B142771
M. Wt: 237.08 g/mol
InChI Key: AGIDHTWUAIZNLI-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds usually involves several steps including nitration, chloromethylation, and other specific reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Chloromethyl)” indicates a chloromethyl group (-CH2Cl) attached to the second carbon of the ring. The “3,5-dimethyl” indicates methyl groups (-CH3) attached to the third and fifth carbons of the ring. The “4-nitro” indicates a nitro group (-NO2) attached to the fourth carbon of the ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could be relevant include polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Approaches

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride has been synthesized through a series of steps starting from 2,3,5-trimethylpyridine. This process involves stages like oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination, leading to the formation of various intermediates before achieving the final product (Xu Bao-cai, 2004). Another synthetic route starts from 2,3,5‐trimethyl‐4‐nitropyridine‐N‐oxide and involves rearrangement, hydrolysis, chlorination, and condensation steps to produce 2‐chloromethyl‐3,5‐dimethyl‐4‐nitropyridine hydrochloride as an intermediate for other compounds (Liyan Dai et al., 2008).

Chemical Studies and Applications

The compound has been studied in various chemical contexts, including its role as an intermediate in the synthesis of other chemicals. For instance, it serves as a precursor in the synthesis of Esomeprazole magnesium, a proton pump inhibitor, through steps like chlorination, condensation, asymmetric oxidation, and methoxylation (Xue Wenfang, 2013). Its crystal and molecular structures have been examined, revealing intricate hydrogen bonding patterns and layered arrangements, contributing to its stability and reactivity in various chemical processes (I. Bryndal et al., 2012).

Advanced Studies and Theoretical Investigations

Vibrational and Quantum Chemical Studies

Advanced studies have delved into the vibrational properties and quantum chemical calculations of related nitropyridine derivatives. These studies provide detailed insights into the conformational stability, molecular stability, bond strength, and electron density distribution of these compounds, which are crucial for understanding their chemical behavior and potential applications (V. Balachandran et al., 2012).

Kinetics and Reactivity Studies

The kinetics and reactivity of 2-chloro-5-nitropyridine, a closely related compound, have been studied in various solvents, highlighting its behavior in different chemical environments. These studies are pivotal for understanding the compound's reactivity and its potential use in various chemical syntheses (A. El-Bardan et al., 2002).

Safety And Hazards

Safety data sheets (SDS) are a common source of information on the safety and hazards of chemical compounds. They typically include information on physical and chemical hazards, safe handling and storage procedures, and first aid measures .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIDHTWUAIZNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride
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2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride
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2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride

Citations

For This Compound
1
Citations
L Dai, D Fan, X Wang, Y Chen - Synthetic Communications, 2008 - Taylor & Francis
An improved synthetic approach to tenatoprazole 1 is described. It started from 2,3,5‐trimethyl‐4‐nitropyridine‐N‐oxide 2 with acetic anhydride via rearrangement and hydrolysis to give …
Number of citations: 8 www.tandfonline.com

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